Ethyl 4-((4-((4-(4-bromophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-(4-bromophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a synthetic small molecule featuring a thiazole ring substituted with a 4-bromophenyl group, a carbamoyl linker, a sulfonylphenyl moiety, and a piperazine-1-carboxylate ester.
Key structural attributes include:
- Thiazole core: A heterocyclic ring known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- 4-Bromophenyl substituent: Introduces electron-withdrawing effects and may influence lipophilicity and target interactions .
- Sulfonyl group: Enhances solubility and contributes to hydrogen bonding with biological targets .
- Piperazine-carboxylate moiety: Improves pharmacokinetic properties by increasing water solubility and bioavailability .
Synthesis typically involves multi-step reactions, including condensation of thiazole intermediates with sulfonylated phenyl derivatives, followed by piperazine coupling and esterification .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O5S2/c1-2-33-23(30)27-11-13-28(14-12-27)35(31,32)19-9-5-17(6-10-19)21(29)26-22-25-20(15-34-22)16-3-7-18(24)8-4-16/h3-10,15H,2,11-14H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUFUXYDYMQTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The thiazole ring in Ethyl 4-((4-((4-(4-bromophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This makes the compound highly reactive and a significant synthon for the production of a wide range of new chemical compounds
Cellular Effects
Thiazole derivatives have been shown to exhibit antimicrobial and antitumor activities. They can block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms against various bacterial species. In terms of antitumor activity, some thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines.
Biological Activity
Ethyl 4-((4-((4-(4-bromophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article reviews the biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by recent research findings.
1. Chemical Structure and Synthesis
The compound is characterized by a thiazole moiety, a piperazine ring, and a sulfonamide group, which are known to enhance biological activity. The synthesis typically involves multi-step reactions that incorporate various functional groups to optimize efficacy.
2. Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties:
- Mechanism of Action : The compound is believed to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor growth and metastasis. For instance, similar thiazole derivatives have shown IC50 values against breast cancer cell lines (MCF-7 and MDA-MB-231) as low as 5.73 µM and 12.15 µM, respectively .
- Apoptosis Induction : Research indicates that these compounds can induce apoptosis in cancer cells, leading to programmed cell death. This effect is often accompanied by cell cycle arrest at the G1 phase .
Table 1: Anticancer Activity Data of Related Thiazole Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.73 | VEGFR inhibition, apoptosis induction |
| Compound B | MDA-MB-231 | 12.15 | Cell cycle arrest at G1 phase |
| Ethyl Compound | Various | TBD | TBD |
3. Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties:
- Broad Spectrum : Compounds similar to this compound have shown promising results against various pathogens, including bacteria and fungi .
4. Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has been documented:
- Efficacy : Some thiazole derivatives demonstrated significant anticonvulsant effects in animal models, showing protection against induced seizures comparable to established drugs like sodium valproate .
5. Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives:
- Study on Antitumor Agents : A set of novel thiazole derivatives was synthesized and tested for their cytotoxicity against human cancer cell lines, yielding promising results with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : In silico studies suggest that the binding affinity of these compounds to target proteins like VEGFR is substantial, indicating their potential as therapeutic agents .
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related molecules with variations in substituents, core heterocycles, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
Thiazole vs. Imidazothiazole Cores: The target compound's thiazole ring (vs. Imidazothiazole derivatives (e.g., 9eb in ) exhibit stronger carbonic anhydrase II inhibition (IC₅₀ < 1 µM), suggesting heterocycle choice critically impacts target selectivity.
Substituent Effects :
- The 4-bromophenyl group in the target compound increases lipophilicity (clogP ~3.1) compared to fluorophenyl-urea derivatives (clogP ~2.5 in ), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Tosyl (p-toluenesulfonyl) groups in improve enzyme binding through hydrophobic interactions, whereas the sulfonylphenyl group in the target compound offers a balance of polarity and hydrophobicity.
Piperazine Modifications :
- Piperazine-carboxylate esters (target compound, ) demonstrate higher metabolic stability than hydrazinyl-piperazine derivatives (e.g., ), which are prone to hydrolysis in vivo.
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Bioactivity Data
Key Findings:
Q & A
Q. What are the key synthetic steps for preparing Ethyl 4-((4-((4-(4-bromophenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?
The synthesis involves:
- Formation of the thiazole ring via cyclization of thiourea intermediates.
- Sulfonylation of the phenyl group using chlorosulfonic acid or derivatives.
- Piperazine coupling via nucleophilic substitution or carbodiimide-mediated amidation. Critical parameters include temperature control (40–80°C), solvent selection (DCM or THF), and stoichiometric ratios to avoid side reactions . Characterization : Confirmed via H/C NMR (aromatic protons at δ 7.2–8.1 ppm, ester carbonyl at ~170 ppm) and HRMS (observed [M+H] at m/z 565.04) .
Q. Which functional groups dominate the compound’s reactivity, and how are they characterized?
Key functional groups:
- Thiazole ring : Contributes to π-π stacking and hydrogen bonding (confirmed by IR absorption at 1580–1620 cm) .
- Sulfonyl group : Enhances solubility in polar aprotic solvents (DMSO) and stabilizes protein interactions (verified by X-ray crystallography in analogs) .
- Piperazine moiety : Enables pH-dependent protonation (pKa ~7.5) and modulates pharmacokinetics . Methodology : Use FTIR, NMR, and single-crystal XRD for structural validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Design of Experiments (DoE) : Vary temperature (50–90°C), solvent polarity (THF vs. DMF), and catalyst (e.g., DMAP) to identify optimal conditions .
- Flow Chemistry : Continuous flow reactors reduce side products (e.g., ester hydrolysis) and improve reproducibility (yield >85% vs. 65% batch) .
- Purification : Gradient flash chromatography (hexane:EtOAc 3:1 to 1:2) removes unreacted bromophenyl intermediates .
Q. How do contradictory bioactivity results in kinase inhibition assays arise, and how can they be resolved?
Contradictions may stem from:
- Solvent effects : DMSO >1% can denature kinases; use lower concentrations (<0.5%) .
- Isomerism : Z/E configurations in carbamoyl groups alter binding (resolve via chiral HPLC) . Validation : Perform dose-response curves (IC assays) with positive controls (e.g., staurosporine) and confirm via SPR (binding kinetics) .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17). Focus on sulfonyl-piperazine hydrogen bonds with Lys721 .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
Q. How does thermal stability impact formulation for in vivo studies?
- TGA/DSC : Decomposition onset at 220°C (TGA) and melting point ~180°C (DSC) suggest stability for lyophilization .
- Excipient Screening : Use mannitol or trehalose to prevent aggregation during freeze-drying .
Q. What structure-activity relationship (SAR) strategies enhance selectivity against off-target receptors?
- Bromophenyl Modification : Replace with electron-withdrawing groups (e.g., -CF) to boost affinity for tyrosine kinases .
- Piperazine Substitution : N-methylation reduces hERG channel binding (cardiotoxicity risk) . Validation : Synthesize analogs and test in parallel artificial membrane assays (PAMPA) .
Q. How can solubility limitations in aqueous buffers be addressed for cell-based assays?
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) at 10 mM to enhance solubility without cytotoxicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
Q. What analytical methods quantify degradation under physiological conditions?
- Forced Degradation : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24 hrs. Monitor via HPLC-UV (λ=254 nm); <5% degradation indicates stability .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ester to carboxylic acid) .
Q. How can regioselective functionalization of the thiazole ring be achieved?
- Directed Ortho Metalation : Use LDA to deprotonate the 5-position, then react with electrophiles (e.g., aldehydes) .
- Protecting Groups : Temporarily block the carbamoyl group with Boc to direct sulfonylation to the 4-position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
